1-Ethynyl-4-methoxynaphthalene
Overview
Description
1-Ethynyl-4-methoxynaphthalene is a chemical compound with the CAS Number: 61639-32-5. It has a molecular weight of 182.22 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C13H10O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h1,4-9H,2H3 .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 182.22 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Interactions and Chemical Properties
- A study examined interactions between alkynes and methoxy or dimethylamino groups in peri-naphthalene systems, including 1-ethynyl-8-methoxynaphthalenes. The research revealed minor changes in contact distances despite different electron-attracting powers of terminal substituents, indicating specific steric interactions (Bell et al., 2002).
Photocatalytic Applications
- Another research highlighted the photocatalytic activity enhancement in Cu2O cubes functionalized with 2-ethynyl-6-methoxynaphthalene. This finding is significant for understanding the modification of band structures in photocatalytic processes (Patra et al., 2022).
Crystallography and Synthesis
- The synthesis and crystallographic analysis of 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, which provides insights into the structural properties of these compounds, was conducted, highlighting their potential in various chemical syntheses (Singh, 2013).
Synthetic Chemistry and Natural Product Analogues
- The synthesis of 4-methoxy-1H-phenalen-1-one, related to natural phenalenone-type compounds, was achieved from 2-methoxynaphthalene, demonstrating the relevance of these compounds in mimicking natural product structures (Nanclares et al., 2008).
Catalysis and Chemical Reactions
- Research on the shape-selective acylation of 2-methoxynaphthalene over polymorph C of Beta (ITQ-17) illustrated the diffusivity and selectivity in isomer products, showcasing the compound's utility in catalytic reactions (Botella et al., 2003).
Biological Activities
- Novel 4-methoxynaphthalene-N-acylhydrazones demonstrated potential against pathogens like Paracoccidioides brasiliensis and Mycobacterium tuberculosis, indicating the biological significance of these compounds in treating co-infections (Rozada et al., 2019).
Mechanistic Studies in Chemistry
- Studies on the regioselective lithiation of 1-methoxynaphthalene offered insights into the reaction mechanisms and isotope effects, which are crucial for understanding chemical reactivity and synthesis pathways (Betz & Bauer, 2002).
Enzymatic and Photocatalytic Reactions
- The aromatic C–H bond hydroxylation of 1-methoxynaphthalene by P450 peroxygenases, and its monitoring via colorimetric assay, revealed the compound's utility in studying enzyme activities without complex analytical techniques (Shoji et al., 2010).
Spectroscopic Analysis
- A study on scaled quantum FT-IR and FT-Raman spectral analysis of 1-methoxynaphthalene provided valuable information on its structural and vibrational properties, useful in material science and chemistry (Govindarajan et al., 2010).
Reactivity and Polymerization
- The reactivity of cyclopalladated compounds with 1-methoxynaphthalene was explored, revealing insights into the formation and behavior of organometallic compounds, which are relevant in materials science and catalysis (Dehand et al., 1983).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-ethynyl-4-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h1,4-9H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIHRCZGOXUPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489766 | |
Record name | 1-Ethynyl-4-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61639-32-5 | |
Record name | 1-Ethynyl-4-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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